molecular formula C26H29ClN4O3 B605060 A 887826 CAS No. 1266212-81-0

A 887826

Cat. No.: B605060
CAS No.: 1266212-81-0
M. Wt: 481.0 g/mol
InChI Key: JPJGFWKHSMUKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 887826, also known as 5-(4-butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide, is a potent and selective voltage-dependent sodium channel blocker. It specifically targets the Na(v)1.8 sodium channel with an IC50 value of 11 nanomolar. This compound is known for its ability to attenuate neuropathic tactile allodynia in vivo, making it a valuable tool in pain research .

Mechanism of Action

Target of Action

The primary target of A-887826 is the Nav1.8 sodium channel . Nav1.8 channels are prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons . They play a crucial role in the generation and propagation of action potentials in nociceptive neurons .

Mode of Action

A-887826 is a potent and voltage-dependent Nav1.8 sodium channel blocker . It blocks the Nav1.8 channels in a voltage-dependent fashion . Interestingly, A-887826 has a unique property called “reverse use dependence”, whereby inhibition is relieved by repetitive short depolarizations . This effect is much stronger with A-887826 than with other Nav1.8 inhibitors .

Biochemical Pathways

The Nav1.8 channels underlie the firing of action potentials in primary pain-sensing neurons . When these channels are blocked by A-887826, it leads to a reduction in the generation and propagation of nociceptive discharges in peripheral endings of small-diameter axons of the peripheral nervous system . This can alleviate pain, particularly neuropathic pain syndromes .

Result of Action

The blocking of Nav1.8 channels by A-887826 effectively suppresses evoked action potential firing and reversibly suppresses spontaneous firing in small diameter dorsal root ganglion (DRG) neurons . This leads to a significant attenuation of neuropathic tactile allodynia, a type of pain that occurs from a non-painful stimulus like a light touch .

Action Environment

The efficacy of A-887826 can be influenced by physiological conditions such as resting potentials and temperatures . For instance, when studied with physiologic resting potentials and physiologic temperatures, the inhibition of Nav1.8 channels by A-887826 had strong “reverse use dependence” . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 887826 involves multiple steps, starting with the preparation of the core pyridinecarboxamide structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

A 887826 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often studied to understand structure-activity relationships .

Scientific Research Applications

A 887826 has several scientific research applications, including:

    Pain Research: It is extensively used to study neuropathic pain due to its ability to block Na(v)1.8 sodium channels.

    Neuroscience: The compound helps in understanding the role of sodium channels in neuronal excitability and pain signaling.

    Pharmacology: this compound serves as a tool to investigate the pharmacological effects of sodium channel blockers.

    Drug Development: It is used in the development of new analgesic drugs targeting sodium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high potency and selectivity for Na(v)1.8 sodium channels. This selectivity makes it particularly useful in pain research, as it targets pain-sensing neurons with minimal effects on other types of neurons. Additionally, its voltage-dependent inhibition provides insights into the role of sodium channels in neuronal excitability .

Properties

IUPAC Name

5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJGFWKHSMUKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677354
Record name 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266212-81-0
Record name 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1266212-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes A-887826 a promising compound for pain relief, and how does its mechanism of action differ from other similar compounds?

A1: A-887826 exhibits high potency for inhibiting Nav1.8 sodium channels, which are primarily found in pain-sensing neurons (nociceptors) [, ]. This targeted action makes it a promising candidate for pain relief with potentially fewer side effects compared to broader-spectrum sodium channel blockers. Interestingly, A-887826 displays a unique characteristic termed "reverse use dependence" []. This means its inhibitory effect on Nav1.8 channels weakens upon repeated short depolarizations, a phenomenon observed at physiologically relevant firing frequencies. This characteristic distinguishes A-887826 from other Nav1.8 inhibitors like A-803467, which exhibit stronger use-dependent inhibition [].

Q2: How can human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) contribute to our understanding of sodium channel blockers like A-887826?

A2: hiPSC-CMs provide a valuable human-based model system for studying the effects of sodium channel blockers like A-887826 []. Researchers used hiPSC-CMs derived from a Brugada Syndrome patient with specific SCN10A gene variants to investigate the impact of A-887826 on sodium channel function. This study demonstrated that A-887826 could effectively block late sodium currents in these cells, highlighting its potential role in understanding and potentially treating cardiac conditions associated with sodium channel dysfunction. This approach showcases the utility of hiPSC-CMs for studying drug effects on cardiac ion channels in a human-relevant context.

  1. [1] Rush, A. M., et al. (2018). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. The Journal of Neuroscience, 38(41), 8847–8860.
  2. [2] Weng, C., et al. (2018). A cellular model of Brugada syndrome with SCN10A variants using human-induced pluripotent stem cell-derived cardiomyocytes. European Heart Journal, 39(46), 4225–4234.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.